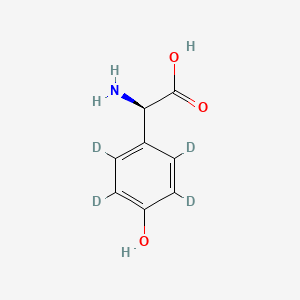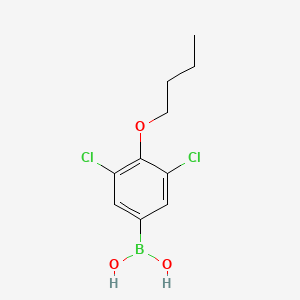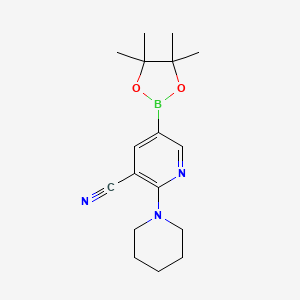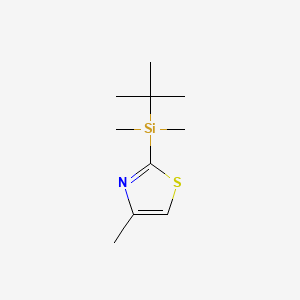
D-(-)-4-Hydroxyphenyl-d4-glycine
概要
説明
D-(-)-4-Hydroxyphenyl-d4-glycine is a deuterated derivative of 4-hydroxyphenylglycine, an amino acid derivative. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium atoms in place of hydrogen atoms can influence the compound’s physical and chemical properties, making it useful for specific research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-4-Hydroxyphenyl-d4-glycine typically involves the incorporation of deuterium atoms into the 4-hydroxyphenylglycine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process often requires the use of a deuterium source, such as deuterium oxide (D2O), and a suitable catalyst to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, where the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the deuteration process, making it feasible for commercial production.
化学反応の分析
Types of Reactions
D-(-)-4-Hydroxyphenyl-d4-glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form deuterated derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deuterated alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
D-(-)-4-Hydroxyphenyl-d4-glycine has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and drug metabolism.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of D-(-)-4-Hydroxyphenyl-d4-glycine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylglycine: The non-deuterated analog of D-(-)-4-Hydroxyphenyl-d4-glycine.
Deuterated Amino Acids: Other amino acids with deuterium atoms, such as deuterated alanine or deuterated glycine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable for specific research applications where the effects of deuterium are of interest. The compound’s stability and reactivity can differ from its non-deuterated analogs, providing unique insights into various scientific phenomena.
特性
IUPAC Name |
(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-WANRPFKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675953 | |
| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217854-79-9 | |
| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B572559.png)






![1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one](/img/structure/B572573.png)



